Amphetamine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amphetamine-d6 is a deuterated form of amphetamine, a stimulant of the phenethylamine class. It is commonly used as an internal standard in mass spectrometry for the quantitation of amphetamine levels in biological samples such as urine, serum, or plasma . The compound is chemically similar to amphetamine but contains six deuterium atoms, which makes it useful in various analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Amphetamine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated amphetamine but may exhibit slight differences in reaction rates due to the kinetic isotope effect.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of amphetamine derivatives such as deuterated phenylacetone, deuterated benzyl alcohol, and deuterated phenylpropanolamine .

Applications De Recherche Scientifique

Amphetamine-d6 has a wide range of scientific research applications:

Mass Spectrometry Standard: It serves as a critical internal standard in mass spectrometry, enhancing the reliability of quantitative analyses in forensic toxicology.

Pharmaceutical Research: As a deuterated version of amphetamine, it is used extensively in pharmacokinetic studies to track and understand the metabolic pathways of amphetamines.

Forensic Analysis: This compound is used in forensic laboratories to detect and quantify amphetamine levels in biological samples, ensuring accurate and reproducible results.

Clinical Toxicology: It is employed in clinical toxicology to monitor amphetamine levels in patients undergoing treatment for attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.

Mécanisme D'action

Amphetamine-d6 exerts its effects by stimulating the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals . It enters the presynaptic terminal through the dopamine transporter and displaces neurotransmitters from vesicles, leading to increased levels of free catecholamines in the synapse . This results in enhanced neurotransmission and the characteristic stimulant effects of amphetamine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action but higher potency and longer duration of effects.

Methylphenidate: Another stimulant used to treat ADHD, but it primarily inhibits the reuptake of dopamine and norepinephrine rather than promoting their release.

Uniqueness

Amphetamine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry and pharmacokinetic studies. The presence of deuterium atoms allows for precise quantitation and tracking of amphetamine metabolism, providing insights that are not possible with non-deuterated compounds .

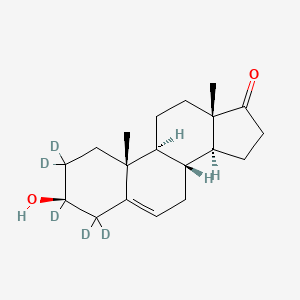

Propriétés

Numéro CAS |

73758-26-6 |

|---|---|

Formule moléculaire |

C9H13N |

Poids moléculaire |

141.24 g/mol |

Nom IUPAC |

1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D |

Clé InChI |

KWTSXDURSIMDCE-ZQLKWRTGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N |

SMILES canonique |

CC(CC1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)

![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)

![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)

![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)

![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)